molecular formula C6H10N2O B13067586 2-(Azetidin-3-yloxy)propanenitrile

2-(Azetidin-3-yloxy)propanenitrile

Cat. No.: B13067586
M. Wt: 126.16 g/mol
InChI Key: FUSZEIZBWMANFR-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)propanenitrile is a chemical compound with the molecular formula C6H10N2O It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yloxy)propanenitrile typically involves the reaction of azetidine derivatives with appropriate nitrile compounds. One common method involves the alkylation of azetidine with 3-chloropropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through standard techniques like column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, yield, and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)propanenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted azetidine derivatives .

Scientific Research Applications

2-(Azetidin-3-yloxy)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)propanenitrile involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yloxy)propanenitrile is unique due to its combination of the azetidine ring and nitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

2-(azetidin-3-yloxy)propanenitrile

InChI

InChI=1S/C6H10N2O/c1-5(2-7)9-6-3-8-4-6/h5-6,8H,3-4H2,1H3

InChI Key

FUSZEIZBWMANFR-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)OC1CNC1

Origin of Product

United States

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